

Application Note: Determination of Diethyl Azelate by High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: Diethyl azelate

Cat. No.: B1215421

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Abstract

This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Diethyl azelate**. This method is applicable for the analysis of **Diethyl azelate** in bulk drug substances and as a reference for its determination in various formulations. The proposed method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection. This method is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Diethyl azelate is the diethyl ester of azelaic acid, a dicarboxylic acid with known therapeutic properties. While methods for the analysis of azelaic acid are established, a dedicated HPLC method for its ester, **Diethyl azelate**, is crucial for purity assessment, stability studies, and formulation analysis. **Diethyl azelate** may be present as a derivative in various analytical procedures for azelaic acid or as an impurity.^{[1][2][3]} This application note provides a robust and reliable HPLC protocol for the separation and quantification of **Diethyl azelate**.

Experimental

Instrumentation

A standard HPLC system equipped with a UV-Vis detector, autosampler, and a column oven is suitable for this method. Data acquisition and processing can be performed using appropriate chromatography data software.

Chemicals and Reagents

- **Diethyl azelate** analytical standard (purity $\geq 95\%$)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)

Chromatographic Conditions

Based on established methods for the parent compound, azelaic acid, and similar diesters, the following starting conditions are proposed for the analysis of **Diethyl azelate**.^{[4][5][6]} Method optimization and validation are recommended for specific applications.

Parameter	Recommended Condition
HPLC Column	C18, 250 mm x 4.6 mm, 5 μ m particle size (e.g., Kromasil 100-5C18 or equivalent)
Mobile Phase	Acetonitrile and Water (70:30, v/v)
Flow Rate	1.0 mL/min ^[1]
Injection Volume	20 μ L
Column Temperature	30 °C ^[1]
Detection	UV at 210 nm
Run Time	10 minutes

Protocols

1. Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **Diethyl azelate** analytical standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 10-200 µg/mL.

2. Sample Preparation

The sample preparation procedure will vary depending on the matrix. For a bulk substance:

- Accurately weigh approximately 25 mg of the **Diethyl azelate** sample and transfer it into a 25 mL volumetric flask.
- Dissolve and dilute to volume with acetonitrile.
- Further dilute an aliquot with the mobile phase to achieve a final concentration within the calibration range.
- Filter the final solution through a 0.45 µm syringe filter before injection.

3. System Suitability

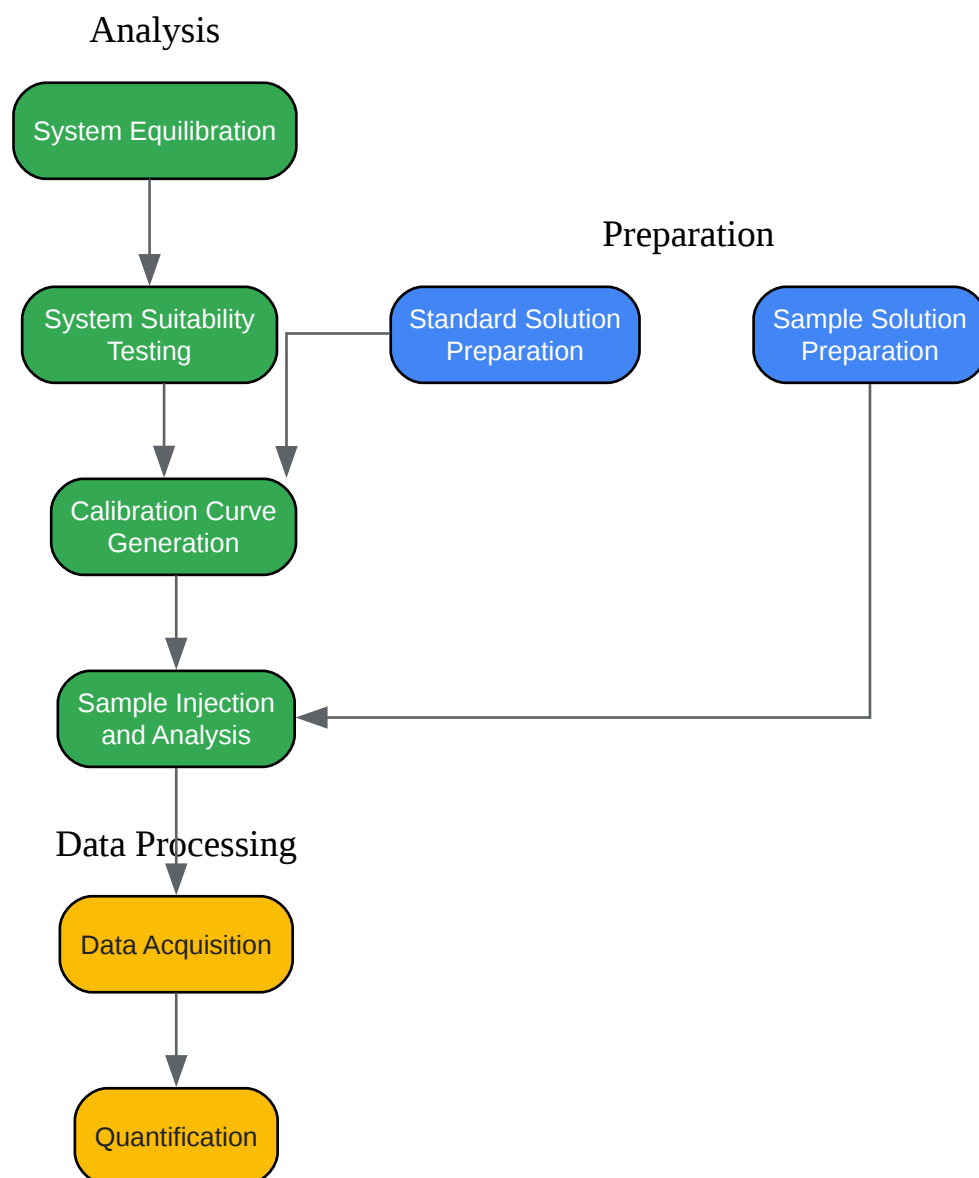
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the working standard solution (e.g., 100 µg/mL) five times and evaluate the parameters.

System Suitability Parameter	Acceptance Criteria
Tailing Factor (T)	$T \leq 2.0$
Theoretical Plates (N)	$N \geq 2000$
Relative Standard Deviation (RSD) of Peak Area	$RSD \leq 2.0\%$

4. Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared standard solutions to construct a calibration curve.
- Inject the prepared sample solutions.
- The concentration of **Diethyl azelate** in the sample is determined by comparing the peak area of the sample with the calibration curve.

Experimental Workflow



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Caption: HPLC analysis workflow for **Diethyl azelate**.

Signaling Pathway Diagram

A signaling pathway diagram is not applicable for this analytical method. The workflow diagram above illustrates the logical sequence of the experimental protocol.

Conclusion

The proposed HPLC method provides a straightforward and reliable approach for the quantitative analysis of **Diethyl azelate**. The method is based on established principles of reversed-phase chromatography and uses readily available instrumentation and reagents. It is recommended that the method be fully validated according to ICH guidelines before its implementation for routine analysis in a regulated environment.

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